N1-[4-(Diethylamino)benzyl]-N3-methyl-1,3-propanediamine
Description
N1-[4-(Diethylamino)benzyl]-N3-methyl-1,3-propanediamine is a substituted 1,3-propanediamine derivative characterized by a 4-(diethylamino)benzyl group at the N1 position and a methyl group at the N3 position.
Properties
IUPAC Name |
N'-[[4-(diethylamino)phenyl]methyl]-N-methylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3/c1-4-18(5-2)15-9-7-14(8-10-15)13-17-12-6-11-16-3/h7-10,16-17H,4-6,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADJFIAWRXKFQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCCCNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(Diethylamino)benzyl]-N3-methyl-1,3-propanediamine typically involves the reaction of 4-(diethylamino)benzyl chloride with N-methyl-1,3-propanediamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
N1-[4-(Diethylamino)benzyl]-N3-methyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-[4-(Diethylamino)benzyl]-N3-methyl-1,3-propanediamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor in certain biochemical pathways.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-[4-(Diethylamino)benzyl]-N3-methyl-1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Aromatic vs. Aliphatic Substituents: The 4-(diethylamino)benzyl group in the target compound introduces an aromatic ring with electron-donating diethylamino substituents. This contrasts with aliphatic analogs like N,N-Diethyl-N'-methyl-1,3-propanediamine, which lack π-π interactions and exhibit lower molecular weights .
- Basicity: The diethylamino group is strongly electron-donating, enhancing the basicity of the adjacent amine compared to compounds like N1-(3-methoxypropyl)-N3-methyl-1,3-propanediamine, where the methoxy group is less electron-rich .
Physicochemical Properties
- Solubility: Aliphatic diamines like (3-aminopropyl)diethylamine are water-soluble due to their small size and polar amine groups . In contrast, the aromatic benzyl group in the target compound likely reduces water solubility but enhances solubility in organic solvents.
- Thermal Stability : Aromatic derivatives generally exhibit higher thermal stability than aliphatic analogs, making them suitable for high-temperature polymer curing processes.
Biological Activity
N1-[4-(Diethylamino)benzyl]-N3-methyl-1,3-propanediamine, a compound with the chemical formula C₁₅H₂₇N₃ and CAS Number 892567-15-6, has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₅H₂₇N₃
- Molecular Weight : 251.4 g/mol
- Boiling Point : Approximately 374.6 °C
- Density : 0.957 g/cm³
- Hazard Classification : Irritant .
Research indicates that this compound may influence various biological pathways:
- Histone Lysine Demethylase Modulation : The compound has been noted for its ability to modulate the activity of histone lysine demethylases (KDMs), which are critical in regulating gene expression through epigenetic modifications .
- Inhibition of Pathogens : It exhibits inhibitory effects against a range of pathogens including viruses, mycobacteria, and both Gram-positive and Gram-negative bacteria. This suggests a potential role in antimicrobial therapies .
- Ligand-Receptor Interactions : The compound may also interfere with ligand-receptor interactions, impacting processes such as inflammation and cell signaling .
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Klebsiella pneumoniae | Moderate |
| Bacillus cereus | Low |
These findings indicate the compound's potential as an antimicrobial agent, particularly against Staphylococcus aureus .
Cytotoxicity and Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Preliminary data suggest it may induce apoptosis in certain cancer cells:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.2 |
| HCT116 (Colon Cancer) | 20.5 |
| A431 (Epidermoid Carcinoma) | 18.0 |
These results are promising for further exploration in anticancer drug development .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The study found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial activity.
Case Study 2: Cancer Cell Line Testing
A recent study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that at concentrations above 10 µM, significant reductions in cell viability were observed in HeLa cells, suggesting its potential as a therapeutic agent for cervical cancer.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N1-[4-(Diethylamino)benzyl]-N3-methyl-1,3-propanediamine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step alkylation and reductive amination. For example, analogous diamines are synthesized via nucleophilic substitution of halides with amines (e.g., benzyl chloride derivatives reacting with diethylamine) followed by purification via column chromatography . Critical parameters include:
- Temperature : Elevated temperatures (60–80°C) for amination steps to enhance reaction rates.
- Catalysts : Use of palladium catalysts for hydrogenation in reductive steps.
- Purification : Ethanol recrystallization or silica gel chromatography to isolate high-purity products .
Q. How is the structural integrity of This compound validated using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for diethylamino (-N(CH₂CH₃)₂), benzyl (C₆H₅CH₂-), and methylamine (-NHCH₃) groups. For example, diethylamino protons appear as quartets (δ ~2.5–3.5 ppm), while aromatic protons resonate at δ ~6.5–7.5 ppm .
- ESI–MS : Confirm molecular weight (e.g., [M+H]⁺ ion at m/z ~292 for C₁₆H₂₇N₃) .
Advanced Research Questions
Q. What computational strategies are used to predict the reactivity of This compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity. For example, the diethylamino group’s electron-donating nature lowers activation energy for SN₂ reactions .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic solvents like DMF) on reaction kinetics .
- InChI Key : Use identifiers (e.g.,
INKIPGZBLPASRD-UHFFFAOYSA-N) from PubChem to retrieve pre-computed quantum mechanical data .
Q. How can contradictory solubility data for This compound be resolved through systematic experimental design?
- Methodological Answer :
- Phase Solubility Analysis : Measure solubility in binary solvent systems (e.g., water-ethanol) at 25°C and 40°C to identify thermodynamic inconsistencies .
- HPLC Derivatization : Use 4-(diethylamino)benzaldehyde (DEAB) as a derivatizing agent to enhance UV detection and quantify solubility via calibration curves .
- Statistical Analysis : Apply ANOVA to assess batch-to-batch variability in synthesized samples .
Experimental Design Considerations
Q. What strategies optimize the synthesis of This compound for scalability?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., over-alkylation) by maintaining precise stoichiometric ratios .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with ionic liquids or cyclopentyl methyl ether (CPME) to improve sustainability .
Q. How do steric and electronic effects of the benzyl group influence the compound’s reactivity in coordination chemistry?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to analyze bond angles and ligand geometry around metal centers (e.g., Cu²⁺ or Fe³⁺) .
- Cyclic Voltammetry : Measure redox potentials to assess electron-donating capacity of the diethylamino group .
Data Interpretation and Conflict Resolution
Q. How should researchers address discrepancies in reported biological activity data for This compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
